molecular formula C14H22N2 B8482576 3-Amino-1-(3-phenylpropyl)piperidine

3-Amino-1-(3-phenylpropyl)piperidine

Cat. No.: B8482576
M. Wt: 218.34 g/mol
InChI Key: FMZXIQOBASQCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-phenylpropyl)piperidine is a chemical compound of interest in scientific research, particularly within the fields of medicinal chemistry and neuropharmacology. It features a piperidine ring, a crucial nitrogen-containing heterocycle that is a fundamental building block in drug discovery . This specific structure combines the piperidine scaffold with a 3-phenylpropyl side chain, a motif present in compounds that have been studied for their interactions with neurotransmitter transporters in the brain . Piperidine derivatives are investigated for a wide spectrum of biological activities and are found in compounds acting as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . The 3-phenylpropylpiperidine structure is particularly relevant for research focused on the central nervous system. Analogs of this core structure have been designed and evaluated as high-affinity ligands for the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters are primary targets in the study of cocaine abuse and other neuropsychiatric disorders, making such compounds valuable tools for probing neurobiological mechanisms and developing potential therapeutic agents . The addition of an amino group at the 3-position of the piperidine ring offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships and fine-tune the properties of lead compounds . The compound is intended for use in non-clinical, laboratory research settings only. 3-Amino-1-(3-phenylpropyl)piperidine is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(3-phenylpropyl)piperidin-3-amine

InChI

InChI=1S/C14H22N2/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2

InChI Key

FMZXIQOBASQCON-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

KAB-18

  • Structure : Piperidine ring with a 3-phenylpropyl group and a biphenyl ester.
  • Activity: IC50 = 10.2 μM for nAChR inhibition; ≥90% non-nAChR effects (e.g., KCl-mediated neurosecretion).
  • Key Finding: The 3-phenylpropyl group contributes to reduced nAChR potency and significant off-target actions. Replacement with smaller alkyl groups (e.g., COB-3) eliminates non-nAChR effects and enhances potency 14-fold .

COB-3

  • Structure : Piperidine nitrogen substituted with a small alkyl group (unspecified) and a biphenyl ester.
  • Activity: IC50 = ~0.73 μM (14-fold increase vs.
  • Key Finding : Smaller N-alkyl groups optimize steric and electronic interactions with nAChRs, improving target specificity .

PPB-6 and PPB-9

  • Structures :
    • PPB-6: N-isopropyl group with a benzyl-substituted succinimide.
    • PPB-9: N-ethyl group with the same succinimide.
  • Activity : Both show enhanced potency and selectivity compared to KAB-16.
  • Key Finding : Combining small N-alkyl groups with bulky aromatic esters (e.g., succinimide) balances receptor affinity and off-target avoidance .

IB-10

  • Structure : Replaces PPB-6’s isopropyl group with 3-phenylpropyl.
  • Activity: Resembles KAB-18 in potency (IC50 ~10 μM) and non-nAChR effects.
  • Key Finding : The 3-phenylpropyl group reintroduces steric hindrance, reducing efficacy and increasing off-target activity .

Compound 322a

  • Structure : 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine.
  • Activity : Targets dopamine transporters (DAT); modifications (e.g., double bonds in the propyl chain) alter conformational flexibility and binding.
  • Key Finding : The phenylpropyl group is tolerated in DAT inhibitors but requires precise stereochemistry for optimal interaction .

Key Trends :

N-Substituents :

  • Small alkyl groups (e.g., ethyl, isopropyl) enhance nAChR potency and reduce off-target effects.
  • Bulky groups (e.g., 3-phenylpropyl) introduce steric hindrance, reducing binding efficiency .

Aromatic Moieties :

  • Biphenyl esters or benzyl-succinimide groups enhance receptor affinity but require complementary N-substituents for selectivity .

Off-Target Effects: Non-nAChR actions (e.g., KCl-mediated secretion) correlate with larger N-substituents, likely due to interactions with unrelated ion channels or transporters .

Pharmacological and Therapeutic Implications

  • Optimized Analogs : Compounds like COB-3 and PPB-6/PPB-9 demonstrate that strategic substitution (small N-alkyl + bulky aromatic groups) achieves balanced pharmacokinetics and efficacy.

Preparation Methods

Formation of 3-Aminopiperidin-2-one Intermediates

A foundational step involves synthesizing 3-aminopiperidin-2-one, as demonstrated in US20100029941A1. Here, (R)-methyl 2,5-diaminopentanoate dihydrochloride undergoes cyclization in methanol with sodium methoxide at -10°C to 0°C, yielding 3-aminopiperidin-2-one hydrochloride after acidification. This intermediate is critical for subsequent reductions.

Reaction Conditions:

  • Cyclization: 2.6 eq. sodium methoxide in methanol, -10°C to 0°C.

  • Isolation: Filtration after quenching with methyl tert-butyl ether/methanol.

Reduction to 3-Aminopiperidine

The piperidin-2-one intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). US20100029941A1 specifies 1.6 eq. LiAlH4 at 35°C, followed by heating to 58–60°C to achieve complete reduction.

Key Parameters:

  • Solvent: Tetrahydrofuran.

  • Scale: Demonstrated at multi-kilogram scale (4 kg starting material).

  • Yield: >90% after isolation via filtration.

Alkylation with 3-Phenylpropyl Groups

To introduce the 3-phenylpropyl moiety, US3217009A describes alkylating 4-arylpiperidinols with ω-aromatic-ω-oxo-lower-alkylating agents. Adapting this method, 3-aminopiperidine (in free base form) reacts with 3-phenylpropyl bromide or a similar electrophile.

Optimized Conditions:

  • Electrophile: 3-Phenylpropyl bromide.

  • Base: Triethylamine or NaHCO3 to scavenge HBr.

  • Solvent: Chloroform or toluene at 70–150°C.

Challenges:

  • Competing alkylation at the amino group necessitates protection (e.g., as a carbamate).

  • Post-alkylation deprotection with HCl regenerates the free amine.

Method 2: Cyclization of Linear Diamine Precursors

Synthesis of 2,5-Diaminopentanoate Esters

WO2014016338A1 outlines a route avoiding costly chiral ligands by cyclizing methyl 2,5-diaminopentanoate dihydrochloride. Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 5–10°C precedes cyclization.

Critical Steps:

  • Esterification: 2.0 eq. acetyl chloride in methanol, 50–60°C.

  • Cyclization: 2.6 eq. sodium methoxide in methanol, -10°C to -5°C.

Introducing the 3-Phenylpropyl Side Chain During Cyclization

Modifying the cyclization step to include a 3-phenylpropyl fragment requires substituting the methyl ester with a bulkier ester or incorporating a benzyl-protected amine. For example, using 3-phenylpropyl chloroformate during cyclization could direct alkylation to the piperidine nitrogen.

Hypothetical Pathway:

  • Protect 2,5-diaminopentanoic acid as a 3-phenylpropyl carbamate.

  • Cyclize under basic conditions to form 1-(3-phenylpropyl)-3-aminopiperidin-2-one.

  • Reduce the ketone to piperidine with LiAlH4.

Method 3: Direct Alkylation of 3-Aminopiperidine

Protection of the Amino Group

To prevent unwanted N-alkylation, the 3-amino group is protected as a tert-butyl carbamate (Boc). The Boc group is stable under alkylation conditions and removable with HCl.

Procedure:

  • React 3-aminopiperidine with di-tert-butyl dicarbonate in THF.

  • Alkylate the protected piperidine with 3-phenylpropyl bromide using NaH as a base.

  • Deprotect with HCl in dioxane to yield the final compound.

Regioselectivity and Byproduct Formation

Direct alkylation without protection leads to mixtures of N- and C-alkylated products. US3217009A notes that using piperidinol hydrohalide salts improves selectivity for N-alkylation, albeit at higher temperatures (70–150°C).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Scalability Challenges
Reductive AlkylationCyclization → Reduction → Alkylation75–85%IndustrialMulti-step synthesis; protection needed
Linear Precursor CyclizationEsterification → Cyclization → Reduction65–75%ModerateRequires chiral starting materials
Direct AlkylationProtection → Alkylation → Deprotection60–70%Lab-scaleLow regioselectivity without protection

Industrial Scale-Up Considerations

Solvent and Reagent Selection

  • THF vs. Toluene: THF preferred for LiAlH4 reductions due to better solubility, but toluene reduces costs in alkylation.

  • Catalytic Methods: WO2014016338A1 highlights avoiding precious metal catalysts, favoring sodium methoxide or LiAlH4 for cost-efficiency.

Process Optimization

  • Temperature Control: Exothermic reactions (e.g., LiAlH4 reductions) require gradual reagent addition and cooling.

  • Workup Protocols: Filtration over centrifugation improves yield in large-scale isolations .

Q & A

Q. What are the key structural features of 3-Amino-1-(3-phenylpropyl)piperidine, and how do they influence its pharmacological activity?

The compound comprises a piperidine ring substituted with a 3-phenylpropyl chain at position 1 and an amino group at position 2. The phenylpropyl group enhances lipophilicity and receptor binding via hydrophobic interactions, while the amino group facilitates hydrogen bonding with biological targets. Comparative studies of similar piperidine derivatives (e.g., 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine) suggest that substituent positioning significantly affects dopamine/serotonin transporter affinity .

Q. What synthetic strategies are commonly employed to prepare 3-Amino-1-(3-phenylpropyl)piperidine?

Synthesis typically involves:

  • Ring formation : Cyclization of precursors (e.g., via Mannich reactions) under acidic/basic conditions.
  • Functionalization : Introduction of the 3-phenylpropyl group via alkylation or nucleophilic substitution.
  • Amino group incorporation : Reductive amination or direct substitution using ammonia derivatives.
    Multicomponent reactions (e.g., Ugi-azide) with 3-phenylpropyl isocyanides have also been explored for structural diversification .

Q. What primary biological targets are associated with this compound?

3-Amino-1-(3-phenylpropyl)piperidine analogs exhibit affinity for monoamine transporters (dopamine, serotonin, norepinephrine). For example, structurally related compounds inhibit neurotransmitter reuptake with IC50 values in the nanomolar range (e.g., 97.5 nM for dopamine) . Computational models (e.g., QSAR) highlight the role of the phenylpropyl chain in enhancing transporter binding .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring (e.g., fluorination, benzyl substitution) alter pharmacological selectivity?

  • Fluorination : Introducing fluorine at the piperidine ring (e.g., 4-fluoropiperidine derivatives) improves metabolic stability and blood-brain barrier penetration .
  • Benzyl substitution : Adding benzyl groups (e.g., 1-benzylpiperidine analogs) increases dopamine transporter selectivity over serotonin transporters by 10-fold, as shown in radioligand binding assays .

Q. How can conflicting data on transporter inhibition efficacy be resolved in SAR studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, radioligands). Methodological recommendations:

  • Standardized assays : Use identical cell models (e.g., HEK293 cells expressing human transporters).
  • Free energy calculations : Apply molecular dynamics simulations to quantify binding affinities under varying conditions .
  • Meta-analysis : Pool data from multiple studies (e.g., Reith et al., 1996; Dutta et al., 1997) to identify trends .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

  • ADMET Predictor™ : Estimates absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).
  • Molecular docking : Identifies potential off-target interactions (e.g., with σ receptors) using AutoDock Vina .
  • QSAR models : Correlate logP values (e.g., 3.2 for 3-Amino-1-(3-phenylpropyl)piperidine) with bioavailability .

Q. What experimental strategies validate the proposed mechanism of action in neuropharmacology?

  • Knockout models : Use DAT/SERT knockout mice to isolate compound effects.
  • Microdialysis : Measure extracellular neurotransmitter levels in vivo (e.g., dopamine in striatum).
  • Electrophysiology : Assess pre-/post-synaptic neuronal activity in brain slices .

Methodological Notes

  • SAR Studies : Prioritize halogenated analogs for improved metabolic stability .
  • Synthesis Optimization : Employ flow chemistry for high-yield, scalable production of intermediates .
  • Data Reproducibility : Validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.